O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 258.32 g/mol. Its IUPAC name is 1-(tert-butyl) 2-methyl 5-methylpiperazine-1,2-dicarboxylate, and it is classified as a piperazine derivative. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate belongs to the class of piperazine derivatives. Piperazines are cyclic compounds that contain two nitrogen atoms in a six-membered ring. This particular compound features tert-butyl and methyl substituents that enhance its solubility and reactivity, making it valuable in synthetic chemistry.
The synthesis of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate typically involves multi-step reactions starting from readily available piperazine derivatives. The general synthetic pathway may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Techniques like chromatography are employed for purification after each synthetic step to isolate the desired product from by-products.
The molecular structure of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate can be represented using its SMILES notation: COC(=O)C1CNC(C)CN1C(=O)OC(C)(C)C
. This indicates the presence of two carboxylate groups (ester functionalities) attached to the piperazine ring.
O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield efficiency. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
The mechanism of action for compounds like O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate often involves interactions at the molecular level with biological targets such as enzymes or receptors.
The compound may exert its effects by:
Research into specific mechanisms would require detailed studies involving biochemical assays and possibly in vivo studies to elucidate its pharmacological properties.
Spectroscopic data such as NMR and Infrared (IR) spectra provide insights into the functional groups present and confirm structural integrity post-synthesis .
O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate has several potential applications:
The stereoselective introduction of carboxylate moieties onto the piperazine nucleus represents a significant synthetic challenge. Recent advances have employed chiral transition metal catalysts to achieve high enantiomeric excess (ee) in the dicarboxylation of 5-methylpiperazine derivatives. Palladium complexes with BINAP ligands enable the kinetic resolution of racemic mixtures during tert-butoxycarbonylation, achieving ee values >98% under optimized conditions [8]. This method utilizes in situ-generated mixed anhydrides from chloroformate precursors, with catalyst loadings as low as 0.5 mol% proving effective.
Complementary approaches leverage organocatalytic systems for asymmetric carboxyl transfer. Cinchona alkaloid-derived thiourea catalysts facilitate enantioselective methyl carboxylation via a proposed dual hydrogen-bonding transition state, delivering the (2S,5R)-stereoisomer of O1-tert-butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate with 92% ee [4]. The catalytic cycle involves activation of both the piperazine nitrogen nucleophile and the carbonyl electrophile, enabling stereodifferentiation at the C2 position.
Convergent routes employing isocyanide-based multicomponent reactions (IMCR) demonstrate exceptional functional group tolerance. The Ugi/de-Boc/cyclize (UDC) strategy couples Boc-protected aminocarboxylates with aldehydes, isocyanides, and amines, followed by acid-mediated cyclization to yield enantiopure dicarboxylated piperazines [9]. This one-pot methodology enables rapid scaffold diversification while maintaining stereochemical integrity.
Table 1: Catalytic Asymmetric Dicarboxylation Performance
Catalyst System | Temperature (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd/(R)-BINAP | 25 | 24 | >98 | 85 |
Cinchona-thiourea | -20 | 72 | 92 | 78 |
Zr-salen/Boc-glyoxylate | 40 | 48 | 95 | 82 |
The differential reactivity of piperazine nitrogens necessitates sophisticated protecting group tactics for selective dicarboxylation. The tert-butoxycarbonyl (Boc)/methyl carboxylate pairing provides orthogonal deprotection profiles critical for sequential functionalization [3]. Experimental evidence confirms that Boc installation occurs preferentially at the less sterically hindered N1 position of 5-methylpiperazine, while methyl carbamate forms selectively at N2 due to electronic effects imparted by the C5 methyl substituent.
Comparative stability studies reveal distinct cleavage kinetics:
Table 2: Orthogonal Deprotection Performance
Protecting Group | Deprotection Reagent | Time | Temp (°C) | Other PG Stability |
---|---|---|---|---|
Boc | TFA/DCM (50%) | 15 min | 25 | Methyl ester intact |
Boc | Aqueous H₃PO₄ (0.5M) | 4 h | 60 | Methyl ester intact |
Methyl carbamate | LiOH/THF/H₂O (2:2:1) | 12 h | 25 | t-Bu ester intact |
Methyl carbamate | Na₂CO₃/MeOH/H₂O | 48 h | 40 | t-Bu ester intact |
Radical-based deprotection using tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") enables chemoselective tert-butyl ester removal in the presence of methyl carbamates [2]. This electron-transfer mechanism proceeds via tert-butyl cation formation followed by trapping with triethylsilane, achieving >95% selectivity. Such strategies facilitate the synthesis of asymmetrically substituted piperazine pharmacophores prevalent in drug discovery pipelines [3].
The interconversion between tert-butyl and methyl esters under basic conditions proceeds through distinct mechanistic pathways depending on the electrophile. Studies using ¹⁸O-labeled reagents demonstrate that methyl esterification of tert-butyl carboxylates occurs via nucleophilic acyl substitution rather than alkylation. When employing methyl iodide with DBU base in DMF, carboxylate anions attack methyl iodide directly, preserving the carbonyl oxygen of the original tert-butyl ester [8].
Conversely, transesterification with methanol under acid catalysis proceeds through tert-butyl oxocarbenium ion formation. Kinetic studies reveal first-order dependence on both substrate and acid concentration, with activation energies of 18.2 kcal/mol for sulfuric acid versus 22.4 kcal/mol for p-toluenesulfonic acid. The lower barrier correlates with superior leaving group ability of the conjugate base [2]:
Eₐ = 18.2 kcal/mol (H₂SO₄)Eₐ = 22.4 kcal/mol (p-TsOH)
Solvent effects profoundly influence reaction trajectories. Polar aprotic solvents (DMF, DMSO) accelerate SN₂ methylations but promote tert-butyl ester elimination. Recent methodologies utilize flow chemistry with immobilized bases to minimize side reactions, achieving 97% conversion to methyl esters with <3% olefin byproducts [8]. Computational modeling indicates that solvent coordination stabilizes the tert-butyl cation intermediate, rationalizing the observed solvent-dependent product distributions.
Table 3: Solvent Effects on Ester Interconversion Kinetics
Solvent | Dielectric Constant | k₁ (×10⁻⁴ s⁻¹) Methylation | k₂ (×10⁻⁴ s⁻¹) Elimination | Selectivity (k₁/k₂) |
---|---|---|---|---|
DMF | 38.3 | 5.21 | 1.87 | 2.79 |
THF | 7.6 | 1.95 | 0.23 | 8.48 |
Toluene | 2.4 | 0.06 | <0.01 | >6.00 |
DMSO | 46.5 | 7.83 | 3.92 | 2.00 |
Solid-phase organic synthesis (SPOS) enables rapid generation of piperazine dicarboxylate libraries through scaffold diversification. The benchmark methodology employs Wang resin-bound α-bromocarboxylic acids, which undergo sequential nucleophilic displacements with N-Boc-piperazines followed by on-resin esterification [6]. After Boc deprotection with TFA, secondary amines are acylated with diverse chloroformates, including methyl and tert-butyl derivatives. Cleavage with 95% TFA yields target compounds with purities >85% without chromatography.
Innovative adaptations incorporate safety-catch linkers for controlled release. Sulfonamide-based linkers permit activation via alkylation prior to nucleophilic cleavage, enabling the isolation of acid-sensitive intermediates. This approach achieves 92% yield for O1-tert-butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate with <5% tert-butyl deprotection [3]. Resin selection critically impacts efficiency:
Recent advances employ "divergent library design" from common intermediates. A central resin-bound diketopiperazine undergoes ring-opening with methylamine, followed by selective acylation at N1 with Boc₂O and N4 with methyl chloroformate [6]. This strategy generates 48 analogs in <72 hours with average yields of 76% per compound. Microwave-assisted SPOS further accelerates reactions, reducing coupling times from 12h to 15 minutes while maintaining >90% coupling efficiency [3].
Table 4: Solid-Phase Synthesis Resin Performance Comparison
Resin Type | Loading (mmol/g) | Solvent Compatibility | Acid Stability | Typical Yield (%) |
---|---|---|---|---|
Wang PS | 0.6-1.2 | Organic solvents | Moderate | 78 |
TentaGel S NH₂ | 0.2-0.4 | Aqueous/organic | High | 85 |
ChemMatrix Rink | 0.4-0.7 | Aqueous/organic | Excellent | 92 |
Sieber amide | 0.5-0.8 | Organic solvents | Moderate | 81 |
Figure 1: Solid-Phase Synthesis WorkflowResin activation → Piperazine coupling → Boc deprotection → N1-tert-butoxycarbonylation → N2-methyloxycarbonylation → TFA cleavage → Target compound
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: